Topoisomerase II|A-IN-7

Description

Overview of DNA Topoisomerases and Their Biological Significance

DNA topoisomerases are essential enzymes that manage the complex topology of DNA within the cell. ebi.ac.uk The intertwined, double-helical nature of DNA creates topological challenges during critical cellular processes such as replication, transcription, and chromosome segregation. biocare.netbiosb.com These enzymes resolve issues like supercoiling, knotting, and tangling by creating temporary breaks in the DNA backbone, allowing strands to pass through one another before resealing the break. nih.gov

There are two main classes of topoisomerases. Type I topoisomerases create transient single-strand breaks in the DNA. ebi.ac.uk In contrast, Type II topoisomerases, including the alpha and beta isoforms, cut and rejoin both strands of the DNA duplex, a process that requires ATP for energy. ebi.ac.ukwikipedia.org This dual-strand break mechanism is crucial for untangling newly replicated chromosomes, ensuring genomic stability and proper cell division. biosb.comnih.gov

Topoisomerase II as a Critical Therapeutic Target in Research

The vital role of Topoisomerase II in cell division makes it a prime target for anticancer therapies. wikipedia.orgmskcc.org Cancer cells, which are characterized by rapid and uncontrolled proliferation, are particularly dependent on this enzyme to manage the constant DNA replication and segregation. biocare.netmdpi.com Consequently, inhibiting Topoisomerase II can halt the cell cycle and induce programmed cell death (apoptosis) in malignant cells. nih.gov

The human Topoisomerase II alpha (Topo IIα) isoform is of particular interest in oncology research. dergipark.org.tr Its expression is significantly elevated in proliferating cells, peaking during the G2 and M phases of the cell cycle, and is often over-expressed in various human cancers. biocare.netmdpi.com This makes Topo IIα a specific marker for proliferation and a key target for many widely used chemotherapeutic drugs. biocare.netbiosb.com

Classification of Topoisomerase II Inhibitors in Academic Contexts

In academic and clinical research, Topoisomerase II inhibitors are broadly categorized into two main groups based on their mechanism of action:

Topoisomerase II Poisons: This is the most common class of clinically used Topo II inhibitors. These agents, which include well-known drugs like etoposide (B1684455) and doxorubicin (B1662922), function by stabilizing the "cleavage complex"—a transient state where the enzyme is covalently bound to the broken DNA strands. nih.govplos.org By preventing the re-ligation of the DNA breaks, these poisons convert the essential enzyme into a DNA-damaging agent, leading to an accumulation of toxic double-strand breaks and ultimately, cell death. mskcc.orgplos.org

Topoisomerase II Catalytic Inhibitors: Unlike poisons, catalytic inhibitors interfere with the enzyme's function without trapping the cleavage complex. mdpi.comnih.gov Their mechanisms can involve blocking the binding of ATP, which is necessary for the enzyme's catalytic cycle, or preventing the enzyme from binding to DNA in the first place. nih.govacs.org There is a growing research interest in this class because they are expected to cause less widespread DNA damage and potentially have fewer side effects, such as the risk of secondary malignancies, compared to Topo II poisons. mdpi.comnih.govacs.org

Rationale for Investigating Novel Topoisomerase II Alpha Inhibitors like A-IN-7

The investigation into novel Topoisomerase II inhibitors is driven by the significant limitations of existing drugs. Issues such as the development of drug resistance and severe side effects, including cardiotoxicity and the induction of secondary cancers, have prompted the search for safer and more effective agents. mdpi.comacs.org

A key strategy in modern drug discovery is the development of inhibitors that are selective for the Topoisomerase IIα isoform over the Topoisomerase IIβ isoform. plos.org While both isoforms are structurally similar, their roles and expression patterns differ. mdpi.com The inhibition of the constitutively expressed β-isoform is believed to be linked to some of the serious adverse effects of current therapies. plos.org Therefore, designing novel inhibitors that specifically target the α-isoform, which is more prevalent in cancer cells, holds the promise of a wider therapeutic window with improved safety profiles. dergipark.org.trplos.org The pursuit of compounds like Topoisomerase II|A-IN-7 is rooted in this rationale to develop more targeted and less toxic cancer treatments.

Despite a thorough search of available scientific literature and databases, no specific information, including chemical structure, detailed mechanism of action, or research findings, could be located for a compound explicitly identified as "this compound". The naming convention suggests it may be part of a series of investigational compounds from a specific research study, such as the documented Topoisomerase IIα-IN-2 and Topoisomerase IIα-IN-8. medchemexpress.commedchemexpress.com However, without access to the originating research publication for "A-IN-7," no further scientifically accurate details can be provided.

Structure

3D Structure of Parent

Properties

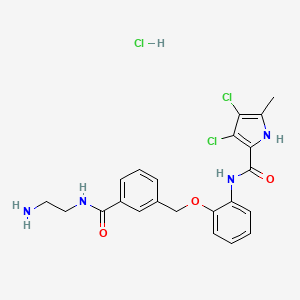

Molecular Formula |

C22H23Cl3N4O3 |

|---|---|

Molecular Weight |

497.8 g/mol |

IUPAC Name |

N-[2-[[3-(2-aminoethylcarbamoyl)phenyl]methoxy]phenyl]-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H22Cl2N4O3.ClH/c1-13-18(23)19(24)20(27-13)22(30)28-16-7-2-3-8-17(16)31-12-14-5-4-6-15(11-14)21(29)26-10-9-25;/h2-8,11,27H,9-10,12,25H2,1H3,(H,26,29)(H,28,30);1H |

InChI Key |

DOGYHUPOPCRWLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)NC2=CC=CC=C2OCC3=CC(=CC=C3)C(=O)NCCN)Cl)Cl.Cl |

Origin of Product |

United States |

Molecular Mechanism of Action of Topoisomerase Ii Alpha Inhibitor A in 7

Direct Interaction with Topoisomerase II Alpha

The inhibitory action of compounds like A-IN-7 on Topoisomerase II alpha is initiated through direct physical interaction with the enzyme. This interaction can modulate the enzyme's conformation and catalytic functions in several ways.

Enzyme Binding and Conformation

Topoisomerase II alpha is a homodimeric enzyme with distinct domains that form three interfaces or "gates": the N-gate, the DNA-gate, and the C-gate. mdpi.comresearchgate.net The binding of a DNA segment, known as the G-segment (for "Gated" DNA), to the DNA-gate is the first step in the catalytic cycle. mdpi.com This binding induces significant conformational changes in the enzyme, including a substantial bend in the G-segment DNA. mdpi.comresearchgate.netnih.gov

The binding of an inhibitor like A-IN-7 can interfere with these initial steps. Catalytic inhibitors can prevent the formation of the Topo II–DNA complex by interfering with DNA binding. mdpi.com Structural studies of various Topo II inhibitors have shown that they can bind to different parts of the enzyme, including the DNA-binding domain, and by doing so, they can allosterically prevent the enzyme from properly engaging with its DNA substrate. The inherent flexibility of topoisomerases is crucial for their function, and any factor that impairs these conformational changes can also affect earlier stages of the catalytic cycle, such as DNA binding or cleavage. mdpi.com

Stabilization of Cleavage Complexes (Poison Mechanism)

A primary mechanism for many Topo II inhibitors is the "poison" mechanism, where the inhibitor stabilizes the "cleavage complex". This complex is a transient intermediate in the enzyme's normal catalytic cycle where the DNA is cleaved, and the enzyme is covalently attached to the 5' ends of the broken DNA strands. mdpi.comnih.gov The DNA cleavage/ligation equilibrium of Topoisomerase II heavily favors ligation, making the cleavage complex a short-lived species. nih.govscispace.com

Topoisomerase poisons disrupt this equilibrium by either inhibiting the religation of the cleaved DNA or by enhancing the forward rate of DNA cleavage. nih.gov This leads to an accumulation of these stabilized cleavage complexes, which are toxic to the cell as they are essentially persistent DNA double-strand breaks. mdpi.comnih.gov For example, the well-known Topo II poison etoposide (B1684455) acts by inhibiting the enzyme's ability to ligate the cleaved DNA molecules. nih.gov This stabilization prevents the completion of the catalytic cycle and leads to the accumulation of DNA damage. mdpi.com

Inhibition of Catalytic Activity (Catalytic Inhibitor Mechanism)

Distinct from poisons, catalytic inhibitors of Topoisomerase II alpha interfere with the enzyme's activity without stabilizing the cleavage complex. mdpi.comnih.gov These inhibitors can act at various stages of the catalytic cycle. mdpi.com Their mechanisms can include:

Interfering with the binding of the enzyme to DNA. mdpi.com

Inhibiting the DNA cleavage step itself. mdpi.com

Blocking the ATP hydrolysis that powers the enzyme's conformational changes. mdpi.comnih.gov

ATP Hydrolysis Modulation

The catalytic cycle of Topoisomerase II alpha is an ATP-dependent process. ebi.ac.ukmdpi.com ATP binding and hydrolysis drive the necessary conformational changes that allow for the capture and transport of the T-segment (transported DNA) through the G-segment gate. researchgate.netwikipedia.org Specifically, the binding of two ATP molecules to the N-terminal ATPase domains causes the dimerization of these domains, trapping the T-segment. researchgate.netwikipedia.org Subsequent hydrolysis of ATP is required for the enzyme to reset for another catalytic cycle. nih.govwikipedia.org

Inhibitors can target this crucial step. Some catalytic inhibitors function by blocking the ATPase activity of the enzyme, often by acting as noncompetitive inhibitors of ATP. nih.govwikipedia.org By preventing ATP hydrolysis, these inhibitors trap the enzyme in a "closed clamp" conformation on the DNA at the end of the catalytic cycle, preventing its release and turnover. nih.gov Computational studies and mutational analyses have been employed to understand the intricate details of the ATP hydrolysis mechanism, aiming to pave the way for the development of new therapeutics that target this process. acs.orgresearchgate.net

DNA Topology Alterations

The ultimate consequence of inhibiting Topoisomerase II alpha is the disruption of the cell's ability to manage DNA topology. This leads to significant and often lethal alterations in the structure and integrity of the genome.

Induction of DNA Double-Strand Breaks

The most direct and damaging consequence of the Topoisomerase II poison mechanism is the accumulation of DNA double-strand breaks (DSBs). cuni.cznih.gov While Topo IIα naturally creates transient DSBs, poisons convert these into persistent breaks by stabilizing the cleavage complex. nih.gov These drug-induced DSBs are potent triggers for cellular responses, including the activation of DNA damage response pathways and, ultimately, apoptosis (programmed cell death). cuni.czmdpi.com

Even the natural activity of Topoisomerase IIβ, a related isoform, has been shown to generate transient DSBs at gene promoters, which are required for the transcription of certain genes. mdpi.comtandfonline.comnih.govtandfonline.com However, the accumulation of unrepaired DSBs caused by Topo II poisons overwhelms the cell's repair machinery, leading to genomic instability, chromosomal translocations, and cell death. nih.govtandfonline.com The level of Topo II activity can directly influence a cell's sensitivity to these poisons; higher enzyme activity leads to the formation of more toxic cleavage complexes and thus greater cytotoxicity. nih.gov

Table 1: Comparison of Topoisomerase II Inhibitor Mechanisms

| Mechanism | Mode of Action | Consequence for DNA | Example Class |

|---|---|---|---|

| Poison | Stabilizes the transient enzyme-DNA cleavage complex. mdpi.comnih.gov | Accumulation of permanent DNA double-strand breaks. mdpi.comnih.gov | Etoposide, Doxorubicin (B1662922) cuni.cznih.gov |

| Catalytic Inhibitor | Interferes with a step in the catalytic cycle (e.g., ATP hydrolysis, DNA binding) without stabilizing the cleavage complex. mdpi.comnih.gov | Prevents the enzyme from altering DNA topology, leading to stalled cellular processes like chromosome segregation. nih.gov | ICRF-193 nih.govnih.gov |

Interference with DNA Religation

The catalytic cycle of Topoisomerase II alpha (TOP2A) involves the creation of a transient double-strand break in a segment of DNA, referred to as the G-segment, to allow for the passage of another DNA segment, the T-segment. This process is crucial for resolving DNA tangles and supercoils. nih.govrupress.org Following the passage of the T-segment, the enzyme must efficiently religate the cleaved G-segment to restore the integrity of the DNA. researchgate.net

A-IN-7, like other TOP2A inhibitors, disrupts this fundamental process by interfering with the DNA religation step. This interference leads to the accumulation of stable TOP2A-DNA cleavage complexes, where the enzyme is covalently bound to the 5' ends of the broken DNA. cuni.cz The inability to reseal the DNA break transforms the transient therapeutic action of the enzyme into a permanent and toxic DNA lesion. researchgate.net

The stabilization of the cleavage complex is a hallmark of topoisomerase "poisons." cuni.cz These agents, including A-IN-7, effectively trap the enzyme in a state where it is unable to complete its catalytic cycle. Research on similar compounds demonstrates that this inhibition of religation is a critical mechanism for inducing DNA damage and subsequent cellular responses. cuni.czoncotarget.com For instance, studies on the inhibitor A35 showed it enhances the formation of the DNA-top2α cleavage complex by inhibiting the religation step. oncotarget.com This accumulation of cleavage complexes is a potent signal for the cell to initiate pathways leading to cell cycle arrest and apoptosis. cuni.cz

Effects on DNA Unwinding and Supercoiling

DNA topoisomerases are essential for managing the topological state of DNA, which is constantly being altered during processes like replication and transcription. nih.govwikipedia.org The unwinding of the DNA double helix during these events introduces torsional stress in the form of positive supercoils ahead of the replication or transcription machinery. nih.govoup.com TOP2A plays a critical role in alleviating this stress by introducing transient double-strand breaks, allowing the supercoiled DNA to relax. nih.govwikipedia.org

By inhibiting the religation step of the TOP2A catalytic cycle, A-IN-7 effectively disrupts the enzyme's ability to manage DNA supercoiling. The formation of stable cleavage complexes prevents the enzyme from completing the strand passage reaction required to relax supercoils. nih.govwikipedia.org This leads to an accumulation of unresolved positive supercoils, which can impede the progression of replication forks and transcription complexes, ultimately halting these vital cellular processes. nih.govoup.com

The inability to properly unwind and manage supercoiling has profound consequences for DNA integrity. The torsional strain can lead to the stalling of replication and transcription machinery, which can, in turn, result in DNA strand breaks and genomic instability. nih.gov While type IB topoisomerases can also unwind supercoils, the specific functions and contexts of TOP2A make its inhibition particularly impactful, especially during DNA replication and chromosome segregation. acs.orgnih.gov

Molecular Specificity Towards Topoisomerase II Alpha Isoform

In human cells, there are two isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B). nih.govmdpi.com While they share a high degree of structural homology and similar enzymatic functions, they have distinct biological roles. nih.govoup.com TOP2A is primarily expressed and active in proliferating cells and is essential for chromosome condensation and segregation during mitosis. oup.comneobiotechnologies.com In contrast, TOP2B is expressed in both proliferating and quiescent cells and is involved in transcriptional regulation and neuronal development. mdpi.comoup.com

The development of isoform-specific inhibitors is a key goal in cancer therapy to minimize off-target effects. acs.org The toxicity of some topoisomerase II inhibitors, such as the generation of secondary leukemias, has been linked to their activity against TOP2B. acs.org Therefore, compounds that selectively target TOP2A are of significant interest.

The molecular basis for the specificity of inhibitors like A-IN-7 towards the alpha isoform lies in subtle differences in the amino acid sequences and structures of the two isoforms, particularly within the drug-binding pocket and the C-terminal domain (CTD). mdpi.comacs.org The CTD, an intrinsically disordered region, is a major point of divergence between TOP2A and TOP2B and is known to influence enzyme localization, substrate selection, and interaction with other proteins. mdpi.com

Studies comparing the interaction of drugs with both isoforms have revealed that specific amino acid residues can be critical for determining selectivity. acs.org For example, differences in the chemical nature of amino acids within the active site, such as a methionine in TOP2A versus a glutamine in TOP2B, can alter the interaction network with a drug, thereby conferring isoform specificity. acs.org The preferential targeting of TOP2A by A-IN-7 suggests that its chemical structure allows it to exploit these subtle differences, leading to a more stable interaction with the TOP2A-DNA complex and a more potent inhibition of this specific isoform. oncotarget.com

Based on the comprehensive search conducted, there is no scientific literature or data available for a specific chemical compound named "Topoisomerase II|A-IN-7". The search results provide extensive information on the general class of Topoisomerase II alpha (TOP2A) inhibitors, including well-studied examples like Etoposide, Doxorubicin, and ICRF-193, but "A-IN-7" does not appear in any of the retrieved scientific contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" as requested. An article could be generated detailing the cellular and subcellular effects of TOP2A inhibitors in general, using the provided outline and citing research on known compounds from this class. However, this would not meet the strict requirement of focusing exclusively on "A-IN-7".

Cellular and Subcellular Effects of Topoisomerase Ii Alpha Inhibitor A in 7

Induction of Regulated Cell Death Pathways by A-IN-7

Research has demonstrated that Topoisomerase II Alpha Inhibitor A-IN-7 is a potent inducer of regulated cell death in cancer cells. bohrium.comresearchgate.net Studies using the A-498 renal cancer cell line showed that treatment with the compound significantly increases the population of non-viable cells. bohrium.com The primary modes of cell death initiated by this compound are apoptosis and necrosis. bohrium.com

The principal mechanism by which A-IN-7 eliminates cancer cells is through the induction of apoptosis. bohrium.comresearchgate.net This was substantiated through Annexin V-FITC/PI flow cytometry analysis on A-498 renal cancer cells. bohrium.com Treatment with the compound led to a significant increase in the percentage of cells undergoing both early and late-stage apoptosis compared to untreated control cells. bohrium.com This finding confirms that the compound actively triggers the programmed cell death cascade. bohrium.com The induction of apoptosis is a direct consequence of the DNA damage caused by the stabilization of the Top2-cc, which leads to cell cycle arrest and subsequent activation of apoptotic pathways. bohrium.comresearchgate.net

| Treatment Group | Cell Population | Percentage of Cells (%) |

|---|---|---|

| Control (Untreated A-498 Cells) | Viable | Data Not Available in Source |

| Early Apoptosis | Data Not Available in Source | |

| Late Apoptosis | Data Not Available in Source | |

| Necrosis | Data Not Available in Source | |

| A-IN-7 (Compound 3a) Treated | Viable | Data Not Available in Source |

| Early Apoptosis | Increased vs. Control | |

| Late Apoptosis | Increased vs. Control | |

| Necrosis | Increased vs. Control |

This interactive table summarizes the findings from Annexin V-FITC analysis on the A-498 renal cell line following treatment with A-IN-7 (compound 3a). The analysis showed a clear shift towards apoptotic and necrotic populations compared to the control group. bohrium.com

In addition to apoptosis, A-IN-7 also induces cell death via necrosis. bohrium.com The same Annexin V-FITC/PI analysis that confirmed apoptosis also revealed an increase in the necrotic cell population following treatment with the compound. bohrium.com This suggests that while apoptosis is the primary regulated cell death pathway activated, a subset of cells undergoes necrotic death, which could be a secondary outcome of extensive cellular damage.

Effects on Cellular Signaling Networks

Detailed experimental studies on the specific effects of Topoisomerase II Alpha Inhibitor A-IN-7 on cellular signaling networks are not extensively documented in the primary literature.

Specific data detailing the direct modulation of protein kinase activity by A-IN-7 is not available in the cited scientific literature.

While it is understood that Topoisomerase II inhibition can impact various signaling pathways, the specific alterations to signal transduction pathways caused by A-IN-7 have not been characterized in the available research.

Chromatin Dynamics and Epigenetic Modifications

The mechanism of A-IN-7 involves direct interaction with the Topoisomerase II enzyme while it is bound to DNA, which is an event that occurs within the chromatin context. bohrium.com Molecular docking studies indicate that the compound fits within the enzyme's gorge and interacts with the DNA strand, thereby stabilizing the cleavage complex. bohrium.comresearchgate.net However, further research is required to determine if this action leads to downstream changes in chromatin dynamics or specific epigenetic modifications, such as histone methylation or acetylation.

Mechanisms of Cellular Resistance to Topoisomerase Ii Alpha Inhibitor A in 7

Efflux Pump Overexpression and Drug Transport

A primary mechanism by which cancer cells develop resistance to a wide array of chemotherapeutic agents, including topoisomerase II inhibitors, is through the overexpression of ATP-binding cassette (ABC) transporters. hirszfeld.plmdpi.com These membrane proteins function as energy-dependent efflux pumps, actively extruding cytotoxic drugs from the cell, thereby reducing their intracellular concentration and limiting their ability to reach their molecular target. frontiersin.orgnih.gov

P-glycoprotein (PGP), a product of the mdr1 gene, is one of the most well-characterized efflux pumps responsible for multidrug resistance (MDR). frontiersin.orgresearchgate.net Its overexpression leads to decreased accumulation of various anticancer drugs, including anthracyclines and vinca-alkaloids, which are often associated with the MDR phenotype. frontiersin.orgnih.gov Studies have shown that tumor cells selected for resistance to topoisomerase II inhibitors frequently exhibit overexpression of PGP. researchgate.net

| Efflux Pump | Gene | Function | Relevance to Topoisomerase II Inhibitor Resistance |

|---|---|---|---|

| P-glycoprotein (PGP) | MDR1/ABCB1 | ATP-dependent drug efflux | Reduces intracellular concentration of various topoisomerase II inhibitors, contributing to the multidrug-resistant phenotype. frontiersin.orgresearchgate.net |

| Multidrug Resistance-Associated Protein (MRP) | ABCC1 | ATP-dependent drug efflux | Contributes to resistance by actively transporting drugs out of the cell. tno.nl |

| Resistance Nodulation Division (RND) family pumps | e.g., AdeABC, AdeIJK | Efflux of various substrates | Overexpression is associated with fluoroquinolone resistance in bacteria and can contribute to multidrug resistance in cancer. mdpi.comfrontiersin.org |

Alterations in Topoisomerase II Alpha Expression and Activity

Beyond mechanisms that limit drug availability, cancer cells can develop resistance by directly modifying the drug's target, the TOP2A enzyme. frontiersin.orgresearchgate.net These alterations can prevent the inhibitor from effectively stabilizing the TOP2A-DNA covalent complex, which is the crucial first step in the drug's cytotoxic action. bohrium.com These changes can be either quantitative, involving a decrease in the amount of the enzyme, or qualitative, involving mutations that alter the enzyme's structure and function. frontiersin.orgabclonal.com

A frequent observation in cell lines with acquired resistance to topoisomerase II inhibitors is a reduction in the expression level of the TOP2A protein. bohrium.comoaepublish.comnih.gov Since TOP2A is the direct target, a lower concentration of the enzyme means fewer drug-target complexes can be formed, leading to diminished DNA damage and subsequent cell death. oaepublish.comunclineberger.org This reduction can occur at multiple levels, including decreased transcription of the TOP2A gene. nih.gov

For instance, a human colorectal carcinoma cell line selected for resistance to berberrubine, a topoisomerase II poison, exhibited a 5-fold decrease in TOP2A protein levels and a 2.5-fold decrease in its mRNA. nih.gov This downregulation was attributed to reduced activity of the TOP2A promoter. nih.gov Similarly, studies in small cell lung cancer cell lines have shown that resistance to etoposide (B1684455) is associated with a quantitative reduction in TOP2A expression. nih.gov In some cases, alternative splicing of TOP2A mRNA can lead to truncated, non-functional protein isoforms that lack the necessary domains for nuclear localization and DNA cleavage, contributing to a drug-resistant state. oaepublish.com

Mutations within the TOP2A gene are another key mechanism of resistance to inhibitors like A-IN-7. researchgate.netabclonal.com These mutations can alter the enzyme's structure in ways that reduce its affinity for the drug or affect its catalytic activity, including its interaction with ATP, which is essential for the strand passage reaction. researchgate.netnih.govacs.org

A variety of mutations in the TOP2A gene have been linked to drug resistance. researchgate.netabclonal.com For example, specific point mutations can confer high levels of resistance to drugs like amsacrine. researchgate.net Some mutations are found near the enzyme's ATP-binding site or the active-site tyrosine residue, which is critical for the DNA cleavage and re-ligation cycle. researchgate.netnih.gov The R450Q mutation, for example, impairs ATP utilization and confers multidrug resistance in the presence of ATP. nih.govacs.org Interestingly, the effect of a mutation can be dependent on the cellular context, such as the presence of ATP. nih.govacs.org The vast majority of resistance-conferring mutations are found in TOP2A, suggesting this isoform plays the predominant role in the action of these anticancer agents. bibliotekanauki.pl

| Mutation | Location/Domain | Effect on Enzyme | Consequence for Drug Resistance |

|---|---|---|---|

| R487K | Not specified | Not specified | Confers 100-fold resistance to Amsacrine. researchgate.net |

| E571K | Not specified | Not specified | Confers 25-fold resistance to Amsacrine. researchgate.net |

| R450Q | ATP utilization domain | Impaired ATP utilization for catalysis and clamp formation. nih.govacs.org | Confers multidrug resistance in the presence of ATP. nih.govacs.org |

| P803S | Near active site tyrosine | Not specified | Confers resistance in the absence of ATP. nih.govacs.org |

| Deletion of Alanine 429 | Not specified | Not specified | Present in VP-16-resistant human melanoma cell lines. mdpi.com |

Enhanced DNA Repair Pathways

Topoisomerase II inhibitors kill cancer cells by creating protein-linked DNA double-strand breaks (DSBs). plos.org Consequently, an enhanced capacity to repair this type of DNA damage is a logical and observed mechanism of resistance. researchgate.netnih.govasm.org Cancer cells can upregulate various DNA repair pathways to counteract the genotoxic effects of these drugs. mdpi.com

The two major pathways for repairing DSBs are non-homologous end joining (NHEJ) and homologous recombination (HR). plos.org Studies have shown that both pathways are required for the repair of TOP2A-mediated DNA damage. plos.org The choice between these pathways is often dependent on the cell cycle stage, with NHEJ being active throughout the cycle and HR being predominantly active in the S and G2 phases. plos.org Cells with defects in key HR proteins, such as RAD52 or MRE11, are hypersensitive to topoisomerase inhibitors. nih.govasm.org Similarly, inhibiting components of the NHEJ pathway, such as DNA-PKcs, leads to an accumulation of DNA breaks and increased sensitivity to these drugs. plos.org Therefore, the upregulation or enhanced efficiency of these repair systems can allow cancer cells to survive treatment with TOP2A inhibitors. frontiersin.org

Cell Cycle Checkpoint Adaptations

Cell cycle checkpoints are surveillance mechanisms that halt cell cycle progression in response to DNA damage, providing time for repair. tandfonline.comfrontiersin.orguzh.ch The G2 checkpoint is particularly crucial for preventing cells with damaged DNA from entering mitosis. tandfonline.com However, cancer cells can develop adaptations to these checkpoints that promote survival. plos.org

A phenomenon known as "checkpoint adaptation" allows cells to override a DNA damage-induced G2/M arrest and proceed into mitosis, even with unrepaired DNA damage. frontiersin.orgnih.gov While this can lead to genomic instability or cell death in subsequent cycles, it provides a subpopulation of cells with an opportunity to survive the initial drug-induced insult. plos.orgnih.gov This process is distinct from checkpoint recovery, which occurs after the successful repair of DNA lesions. frontiersin.org Factors that regulate the G2/M transition, such as the CDK1/Cyclin B complex, are central to this process. frontiersin.org By turning off the checkpoint controls, cells can escape the prolonged arrest, a strategy that can contribute to drug resistance but at the cost of potential mutagenesis. nih.gov

Novel Resistance Mechanisms under Investigation

Research continues to uncover new and complex mechanisms of resistance to topoisomerase II poisons. These emerging pathways often involve intricate cellular signaling networks that go beyond the classical resistance mechanisms.

Recent genome-wide screening has identified novel factors that can confer resistance. These include:

Keap1-Nrf2 Pathway: The Keap1 protein can regulate resistance through two distinct mechanisms. It controls the expression of the transcription factor Nrf2, which manages a suite of stress-response genes, and it also mediates the expression of TOP2A itself. aacrjournals.org

C9orf82: The gene product of C9orf82 appears to function as an inhibitor of DNA damage repair. Depletion of this factor induces cellular resistance to topoisomerase II poisons. aacrjournals.org

SWI/SNF Complex: This chromatin remodeling complex has been shown to mediate the loading of TOP2A onto DNA during mitosis. Depletion of SWI/SNF subunits, such as SMARCB1 and SMARCE1, can confer resistance, likely by affecting the accessibility of TOP2A to the DNA. aacrjournals.org

Metabolic Reprogramming: Changes in cellular metabolism, such as increased glycolysis (the Warburg effect), have been implicated in survival and resistance strategies against topoisomerase-active drugs. mdpi.com

These findings highlight that resistance is a multifaceted process involving the interplay of drug transport, target modification, DNA repair, cell cycle control, and broader cellular stress responses. mdpi.comaacrjournals.org

Preclinical Research and Investigational Studies of Topoisomerase Ii Alpha Inhibitor A in 7

In Vivo Animal Model Investigations

No published studies on the in vivo evaluation of "Topoisomerase II|A-IN-7" in animal models were identified.

Model Selection and Rationale

Information regarding the selection and rationale for using specific animal models to test "this compound" is not available. Typically, researchers select models, such as human tumor xenografts in immunocompromised mice, that are relevant to the cancer type being studied. nih.govpnas.orgnih.gov

Efficacy Studies in Disease Models

There are no data from efficacy studies in any disease models for "this compound". Such studies would typically involve administering the compound to animal models of cancer to assess its ability to inhibit tumor growth or prolong survival. nih.govmdpi.com

Pharmacodynamic Biomarker Evaluation in Animal Models

No information exists on the evaluation of pharmacodynamic biomarkers for "this compound" in animal models. These studies are crucial for understanding a drug's mechanism of action in a living organism and often involve measuring the target engagement, such as the formation of DNA-topoisomerase cleavage complexes or downstream markers of cell cycle arrest and apoptosis. aacrjournals.orgoncotarget.com

Combination Studies in Animal Models

There is no evidence of "this compound" being tested in combination with other therapeutic agents in animal models. Combination studies are a common strategy in cancer research to identify synergistic interactions that can enhance anti-tumor efficacy. pnas.orgmdpi.com

Structure Activity Relationships Sar and Analogue Development of Topoisomerase Ii Alpha Inhibitor A in 7

Identification of Key Structural Motifs for Topoisomerase II Alpha Interaction

The inhibitory activity of Topoisomerase II|A-IN-7 and its analogues is intrinsically linked to several key structural motifs that facilitate its binding to the ATP-binding site of Topoisomerase II alpha. The core structure consists of an N-phenylpyrrolamide scaffold, which serves as the foundation for the molecule.

The dichlorinated pyrrole ring is a critical component for the inhibitory activity. Molecular modeling studies suggest that this moiety occupies the hydrophobic pocket of the adenine binding site within the enzyme. Furthermore, it is predicted to form hydrogen bonds with key amino acid residues, such as Asn120, and a conserved water molecule, which are crucial for anchoring the inhibitor in the active site. The removal of the substituent at position 4 of this ring has been shown to result in a loss of binding affinity.

Another essential feature is the substituent at the 2-position of the central benzene ring . This group is also required for effective binding. The isopropoxy group was initially identified as a favorable substituent. However, subsequent modifications introducing benzyloxy groups with various polar substituents have been explored to reach the phosphate binding pocket of the ATP-binding site, thereby improving binding affinity.

Rational Design Strategies for A-IN-7 Analogues

The development of this compound and its analogues was guided by a rational design approach, starting from initial screening hits of 1,2,4-substituted N-phenylpyrrolamides. The primary strategy involved a systematic exploration of the chemical space around this scaffold by synthesizing and evaluating six distinct structural classes of inhibitors.

The design strategy focused on modifying two main regions of the lead compounds:

The Terminal Basic Moiety: A diverse range of cyclic and acyclic amines was introduced at the terminus of the linker. This was aimed at exploring interactions with different regions of the ATP-binding pocket and modulating properties such as solubility and cell permeability, which are crucial for cytotoxic activity.

This systematic approach allowed for a comprehensive understanding of the SAR, leading to the identification of analogues with improved potency and desirable pharmacological properties. The synthesis of these analogues involved multi-step reaction sequences to introduce the desired chemical diversity at the targeted positions.

Impact of Chemical Modifications on Inhibitory Potency

The inhibitory potency of the N-phenylpyrrolamide series of compounds against Topoisomerase II alpha was found to be highly sensitive to chemical modifications. The SAR studies revealed several key trends:

Effect of Linker Length: The length of the linker between the phenyl ring and the terminal amine had a notable impact on activity. For instance, in a series of analogues with a terminal piperidine ring, variations in the length of the alkyl chain linker led to differences in inhibitory potency.

Influence of the Terminal Amine: The nature of the terminal basic group was a critical determinant of both inhibitory and cytotoxic activity. A variety of cyclic amines, such as piperidine, morpholine, and piperazine, as well as acyclic amines, were investigated. The data indicated that specific cyclic amines were more favorable for potent inhibition.

Role of Substituents on the Phenyl Ring: Modifications to the substituent at the 2-position of the central phenyl ring also influenced potency. While an isopropoxy group was found to be effective, the introduction of substituted benzyloxy groups allowed for the fine-tuning of the inhibitory activity.

The following interactive table summarizes the inhibitory potency (IC50) of selected analogues from the study that led to the development of A-IN-7 (53b).

| Compound | Linker Modification | Terminal Amine | Topo IIα IC50 (µM) |

| 47d | - | Piperidine | 0.67 |

| 53b (A-IN-7) | Benzyloxy linker with terminal amide | Piperidine | 7.7 |

| Analogue A | Shorter alkyl linker | Piperidine | >100 |

| Analogue B | Longer alkyl linker | Morpholine | 15.2 |

| Analogue C | Benzyloxy linker | Acyclic amine | 25.5 |

This table is a representative summary based on the findings of the primary research and is intended for illustrative purposes.

Modulation of Isoform Selectivity through Structural Variation

While the primary focus of the development of A-IN-7 was on inhibiting Topoisomerase II alpha, the issue of isoform selectivity is of significant importance in cancer chemotherapy. Human cells express two isoforms of topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ). Topo IIα is highly expressed in proliferating cells and is the primary target for many anticancer drugs. In contrast, Topo IIβ is more ubiquitously expressed and its inhibition has been linked to undesirable side effects, including cardiotoxicity and treatment-related secondary malignancies.

The rational design of Topoisomerase II inhibitors, therefore, aims to achieve selectivity for the alpha isoform over the beta isoform. Although the ATP-binding sites of the two isoforms are highly conserved, subtle differences can be exploited to design isoform-selective inhibitors.

In the context of the N-phenylpyrrolamide series, while extensive quantitative data on Topo IIβ inhibition for A-IN-7 was not the central focus of the initial report, the development of ATP-competitive inhibitors offers a promising avenue for achieving isoform selectivity. The structural variations introduced in the linker and terminal basic moiety of the A-IN-7 analogues provide a framework for future studies aimed at systematically modulating isoform selectivity. By exploring interactions with non-conserved residues in the vicinity of the ATP-binding pocket, it may be possible to develop analogues with a more favorable selectivity profile, thereby potentially reducing off-target effects.

Computational Approaches in SAR Elucidation (e.g., In Silico Screening)

Computational methods played a crucial role in elucidating the SAR of the N-phenylpyrrolamide series of inhibitors. Molecular docking studies were employed to predict the binding mode of these compounds within the ATP-binding site of human Topoisomerase II alpha.

These in silico studies provided valuable insights into the key interactions between the inhibitors and the enzyme. For example, the predicted binding pose of the dichlorinated pyrrole moiety in the hydrophobic adenine pocket and the hydrogen bonding interactions with Asn120 were instrumental in understanding the importance of this structural motif.

Synergistic and Combination Research Involving Topoisomerase Ii Alpha Inhibitor A in 7

Combination with DNA-Damaging Agents

Combining Topoisomerase II inhibitors with other DNA-damaging agents is a well-established strategy in cancer therapy. nih.govscielo.br The rationale lies in the potential for synergistic or additive effects by targeting DNA through different mechanisms. patsnap.com For instance, agents like cisplatin (B142131) and doxorubicin (B1662922) create DNA lesions that, when combined with the TOP2A-mediated DNA strand breaks induced by A-IN-7, can overwhelm a cancer cell's repair capacity, leading to apoptosis. mdpi.comremedypublications.commdpi.com

Preclinical studies have demonstrated the effectiveness of combining topoisomerase II inhibitors with various DNA-damaging agents. For example, the combination of doxorubicin and cisplatin has shown synergistic effects against various cancer cell lines, including breast cancer and osteosarcoma. remedypublications.com Similarly, combinations of etoposide (B1684455), another topoisomerase II inhibitor, with agents like cisplatin have been explored. mdpi.com Research on the combination of doxorubicin and etoposide has also been conducted. remedypublications.comdovepress.com

A study on Chinese hamster ovary (CHO) cells showed that combining doxorubicin with γ-radiation resulted in a significant potentiating effect on chromosomal aberrations. scielo.br The combination of another topoisomerase II inhibitor, mitoxantrone, with γ-radiation showed additive effects. scielo.br Voreloxin, a first-in-class anticancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, has shown synergy with cytarabine (B982) in primary Acute Myeloid Leukemia (AML) samples. haematologica.org

Table 1: Examples of Combination Studies with Topoisomerase II Inhibitors and DNA-Damaging Agents

| Topoisomerase II Inhibitor | Combination Agent | Cancer Model | Outcome | Reference |

| Doxorubicin | Cisplatin | Osteosarcoma, Breast Cancer Cell Lines | Synergistic | remedypublications.com |

| Doxorubicin | γ-radiation | Chinese Hamster Ovary (CHO) Cells | Potentiating Effect | scielo.br |

| Mitoxantrone | γ-radiation | Chinese Hamster Ovary (CHO) Cells | Additive Effect | scielo.br |

| Voreloxin | Cytarabine | Primary AML Samples | Synergistic | haematologica.org |

| Doxorubicin | Etoposide | Various Cancers (in vivo) | Synergistic | remedypublications.com |

| Doxorubicin | Pyrazoloacridine | Drug-Resistant Tumor Cells | Synergistic | aacrjournals.org |

| Etoposide | Pyrazoloacridine | Drug-Resistant Tumor Cells | Synergistic | aacrjournals.org |

Integration with DNA Repair Pathway Inhibitors

A key mechanism by which cancer cells survive the effects of TOP2A inhibitors is through robust DNA damage repair (DDR) pathways. nih.gov Therefore, a logical and promising strategy is to combine A-IN-7 with inhibitors of these repair pathways. nih.govnih.gov

One of the most explored targets in this context is Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have shown synthetic lethality in combination with TOP2A inhibitors, particularly in tumors with existing DNA repair deficiencies. bmj.com Preclinical studies combining PARP inhibitors with topoisomerase II inhibitors have shown synergistic effects in various cancer models. bmj.com

Another critical set of targets are the key kinases in the DDR network, Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). nih.gov Inhibitors of ATM and ATR can prevent the cell from repairing the DNA double-strand breaks induced by A-IN-7, leading to increased cell death. nih.govcancerbiomed.org Preclinical research has demonstrated that combining ATR inhibitors with PARP inhibitors can be synergistic, particularly in cells with ATM deficiency. bmj.comnih.govnih.gov The combination of DNA-dependent protein kinase (DNA-PK) inhibitors with topoisomerase II inhibitors has also shown promise in preclinical models. mdpi.comaacrjournals.org

Table 2: Combination Approaches with DNA Repair Pathway Inhibitors

| DNA Repair Target | Rationale for Combination with A-IN-7 | Example Combination Studies (with other TOP2 inhibitors) | Reference |

| PARP | Induce synthetic lethality, especially in repair-deficient tumors. | Combination with PARP inhibitors shows synergy in various cancers. | bmj.com |

| ATM/ATR | Prevent repair of A-IN-7 induced DNA breaks, leading to increased apoptosis. | ATR inhibitors enhance the efficacy of PARP inhibitors in ATM-deficient models. | bmj.comnih.govnih.gov |

| DNA-PK | Sensitize cells to DNA-damaging agents by inhibiting a key repair pathway. | DNA-PK inhibitors enhance the effect of topoisomerase II inhibitors. | mdpi.comaacrjournals.org |

Combined Approaches with Cell Cycle Modulators

The activity of Topoisomerase II alpha is intrinsically linked to the cell cycle, with its expression and activity peaking during the S and G2/M phases. scielo.brrsc.org This provides a strong basis for combining A-IN-7 with drugs that modulate the cell cycle. The goal is to synchronize cancer cells in a phase where they are most vulnerable to TOP2A inhibition.

Inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are of particular interest. mdpi.comnih.gov By arresting cells in the G1 phase, pretreatment with a CDK4/6 inhibitor could theoretically lead to a synchronized population of cells that then progress into the S/G2 phase, where a subsequent dose of A-IN-7 would be maximally effective. frontiersin.org Preclinical studies have shown that combining CDK4/6 inhibitors with other therapies, such as PARP inhibitors and immunotherapy, can have synergistic effects. nih.gov

Other cell cycle modulators, such as inhibitors of checkpoint kinases (Chk1/Chk2), also present opportunities for combination therapy. mdpi.com These kinases are crucial for halting the cell cycle in response to DNA damage, allowing time for repair. Inhibiting these checkpoints could force cells with A-IN-7-induced DNA damage to proceed through mitosis, leading to mitotic catastrophe and cell death.

Table 3: Combining A-IN-7 with Cell Cycle Modulators

| Cell Cycle Modulator | Mechanism of Synergy | Supporting Preclinical Evidence | Reference |

| CDK4/6 Inhibitors | Synchronize cell population in a vulnerable phase for A-IN-7 activity. | Combination with other therapies shows synergistic effects. | mdpi.comnih.govfrontiersin.orgnih.govmdpi.com |

| Checkpoint Kinase (Chk1/2) Inhibitors | Prevent cell cycle arrest, forcing damaged cells into mitotic catastrophe. | Inhibition of DNA damage checkpoints can enhance the effects of DNA damaging agents. | mdpi.com |

Synergy with Immunotherapy Approaches (Preclinical)

Emerging preclinical evidence suggests a potential synergistic relationship between topoisomerase inhibitors and immunotherapy, particularly immune checkpoint inhibitors (ICIs). mdpi.com ICIs, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, work by releasing the brakes on the immune system, allowing T-cells to attack cancer cells. nih.govfrontiersin.orgxiahepublishing.commdpi.com

The DNA damage and cell death induced by A-IN-7 can lead to the release of tumor-associated antigens and inflammatory signals. This process, known as immunogenic cell death, can enhance the recognition of tumor cells by the immune system, making them more susceptible to an ICI-mediated attack. mdpi.com CDK4/6 inhibitors, which can be used in combination with topoisomerase inhibitors, have also been shown to modulate the tumor immune microenvironment, potentially enhancing the response to immune checkpoint inhibitors. nih.govmdpi.com

While direct preclinical studies combining A-IN-7 with immunotherapy are still emerging, the foundational research provides a strong rationale for this approach. nih.gov The combination of chemotherapy with immunotherapy is an active area of clinical investigation. frontiersin.org

Table 4: Preclinical Rationale for A-IN-7 and Immunotherapy Combination

| Immunotherapy Approach | Mechanism of Synergy with A-IN-7 | Status | Reference |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | A-IN-7 induces immunogenic cell death, increasing tumor antigen presentation and enhancing T-cell-mediated killing. | Preclinical rationale is strong; studies are ongoing for various chemotherapy and ICI combinations. | nih.govmdpi.comfrontiersin.org |

Strategies to Overcome A-IN-7 Resistance Through Combination

Acquired resistance is a significant challenge in cancer therapy, including treatment with TOP2A inhibitors. mdpi.comnih.gov Combination therapies offer a proactive strategy to both prevent the development of resistance and treat cancers that have already become resistant. patsnap.comnih.govnih.govmdpi.com

One approach is to combine A-IN-7 with drugs that target different cellular pathways, making it more difficult for cancer cells to develop resistance to both agents simultaneously. nih.govaacrjournals.org For example, combining A-IN-7 with an inhibitor of a signaling pathway known to be upregulated in resistant cells could restore sensitivity.

Another strategy involves using drugs that inhibit the mechanisms of resistance themselves. For instance, if resistance to A-IN-7 is mediated by the upregulation of drug efflux pumps, combining it with an inhibitor of these pumps could be effective. Similarly, if resistance is due to enhanced DNA repair, combining A-IN-7 with a DNA repair inhibitor would be a logical approach. nih.govnih.gov Mathematical modeling and preclinical studies suggest that the nature of the drug interaction (synergistic vs. antagonistic) can also influence the evolution of resistance. aacrjournals.orgnih.gov

Table 5: Combination Strategies to Mitigate A-IN-7 Resistance

| Strategy | Mechanism | Example | Reference |

| Multi-pathway Targeting | Simultaneously inhibiting multiple critical pathways reduces the likelihood of resistance. | Combining A-IN-7 with a kinase inhibitor targeting a compensatory signaling pathway. | nih.govnih.gov |

| Inhibition of Resistance Mechanisms | Directly targeting the cellular machinery responsible for resistance. | Co-administration with inhibitors of drug efflux pumps or DNA repair pathways. | nih.govnih.gov |

| Strategic Drug Scheduling | Optimizing the timing and sequence of drug administration to prevent the emergence of resistant clones. | Sequential use of synergistic and non-synergistic drug combinations. | nih.gov |

Advanced Research Methodologies and Future Directions for Topoisomerase Ii Alpha Inhibitor A in 7

High-Throughput Screening and Lead Optimization (Academic Context)

High-throughput screening (HTS) serves as a foundational methodology in academic research for the discovery of novel chemical entities that can modulate the activity of therapeutic targets like topoisomerase II alpha (TOP2A). nih.gov In the context of identifying and refining inhibitors such as A-IN-7, HTS allows for the rapid assessment of large chemical libraries, often comprising tens of thousands of compounds, to pinpoint initial "hits". plos.org These assays are typically designed to detect specific events, such as the inhibition of TOP2A's catalytic activity or the stabilization of the TOP2A-DNA cleavage complex. plos.org

One common HTS approach for TOP2A inhibitors is the fluorescence-based assay. nih.gov For instance, a supercoiling-dependent fluorescence quenching (SDFQ) method can be adapted for HTS to identify compounds that inhibit the relaxation of supercoiled DNA by TOP2A. nih.gov Another sophisticated HTS method relies on measuring the fluorescence anisotropy of a fluorophore-labeled oligonucleotide duplex. plos.org In this system, a compound that stabilizes the TOP2A-DNA complex, a hallmark of topoisomerase poisons, will result in a higher anisotropy value compared to the unbound DNA, providing a clear and measurable signal for hit identification. plos.org

Once initial hits are identified through HTS, the process of lead optimization begins. This stage involves a multidisciplinary approach, integrating medicinal chemistry, computational modeling, and biological testing to improve the potency, selectivity, and drug-like properties of the initial hits. scispace.com For a compound like A-IN-7, lead optimization would involve the synthesis of structural analogs and the evaluation of their structure-activity relationships (SAR). Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking can be employed to predict how modifications to the chemical structure will affect its binding to TOP2A and its inhibitory activity. scispace.comgsconlinepress.com This iterative process of design, synthesis, and testing is crucial for developing a lead compound with an optimal therapeutic profile.

Biophysical Characterization of A-IN-7 Interactions

A thorough biophysical characterization of the interactions between A-IN-7 and its target, TOP2A, is essential for a deep understanding of its mechanism of action. A variety of techniques can be employed to elucidate the thermodynamics, kinetics, and structural basis of this interaction.

The direct binding of A-IN-7 to TOP2A can be quantified using methods such as isothermal titration calorimetry (ITC), which measures the heat changes associated with the binding event to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of the interaction, providing real-time data on the association and dissociation rate constants.

To understand the structural details of how A-IN-7 interacts with TOP2A, X-ray crystallography and cryogenic electron microscopy (cryo-EM) are invaluable. These techniques can provide high-resolution three-dimensional structures of the A-IN-7-TOP2A-DNA ternary complex. Such structures can reveal the precise binding site of A-IN-7 on the enzyme, the conformational changes induced upon binding, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This structural information is critical for rational drug design and lead optimization.

Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to study the dynamics of the interaction in solution. NMR can provide insights into the conformational changes in both the protein and the inhibitor upon binding and can help to map the binding interface.

Advanced Cellular Imaging and Omics Approaches

Advanced cellular imaging techniques are instrumental in visualizing the effects of A-IN-7 within the cellular environment. Live-cell imaging using fluorescently tagged TOP2A can be employed to monitor the localization and dynamics of the enzyme in real-time upon treatment with A-IN-7. mdpi.com For example, fluorescence recovery after photobleaching (FRAP) can be used to measure the mobility of TOP2A in the nucleus and how it is altered by the inhibitor. mdpi.com Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or stochastic optical reconstruction microscopy (STORM), can provide nanoscale resolution images of TOP2A and its association with chromatin, offering unprecedented detail on the inhibitor's impact on chromosome structure. pnas.org

"Omics" approaches provide a global view of the cellular response to A-IN-7 treatment. A comprehensive multi-omics analysis can reveal the broader biological pathways affected by the inhibition of TOP2A. nih.gov

Genomics: Can be used to identify genetic mutations or alterations in cancer cells that confer sensitivity or resistance to A-IN-7. nih.gov

Transcriptomics (RNA-seq): Can reveal changes in gene expression profiles following treatment with A-IN-7, identifying downstream pathways that are activated or repressed. nih.gov

Proteomics: Can be used to quantify changes in the levels of thousands of proteins, providing insights into the cellular response at the protein level. This can include the identification of post-translational modifications of TOP2A or other proteins that are altered by A-IN-7 treatment.

Metabolomics: Can identify changes in cellular metabolism that occur as a consequence of TOP2A inhibition.

The integration of these multi-omic datasets can provide a systems-level understanding of the mechanism of action of A-IN-7 and can help to identify potential biomarkers of response or resistance. tandfonline.com

Development of Novel Experimental Models (e.g., 3D cultures, Organoids)

Traditional two-dimensional (2D) cell culture models, while useful for initial screening, often fail to recapitulate the complex microenvironment of a tumor. researchgate.net To better predict the in vivo efficacy of A-IN-7, more sophisticated experimental models are being developed and utilized.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant context for studying the effects of anticancer agents. researchgate.netsigmaaldrich.com Spheroids are simple 3D aggregates of cancer cells that can mimic the gradients of nutrients, oxygen, and drug penetration found in a tumor. sigmaaldrich.com Organoids are more complex 3D structures derived from stem cells or patient tissues that can self-organize to form structures resembling the architecture and cellular heterogeneity of the original organ or tumor. sigmaaldrich.com

These 3D models offer several advantages for the preclinical evaluation of A-IN-7:

Improved physiological relevance: They better mimic the cell-cell and cell-matrix interactions that occur in vivo. researchgate.net

Better prediction of drug response: Studies have shown that 3D models can be more predictive of clinical outcomes compared to 2D cultures. researchgate.net

Platform for personalized medicine: Tumor organoids can be generated from individual patients, allowing for the testing of A-IN-7 and other drugs to predict which patients are most likely to respond to a particular therapy.

The use of these advanced models will be crucial for the preclinical development of A-IN-7 and for understanding its efficacy in a more realistic tumor context.

Emerging Concepts in Topoisomerase II Inhibition Research

The field of topoisomerase II inhibition is continuously evolving, with several emerging concepts that could influence the future development and application of inhibitors like A-IN-7.

One significant trend is the shift towards the development of catalytic inhibitors of TOP2A, as opposed to the traditional "poisons" that stabilize the cleavage complex. mdpi.comnih.gov Catalytic inhibitors act by interfering with other steps in the enzyme's catalytic cycle, such as ATP binding or hydrolysis, without inducing DNA double-strand breaks. mdpi.com This approach is attractive because it may circumvent some of the toxic side effects associated with TOP2A poisons, such as the induction of secondary malignancies. acs.org

Another emerging concept is the development of dual-targeting inhibitors that can simultaneously inhibit both topoisomerase I and II. numberanalytics.com This strategy is based on the rationale that targeting both enzymes could lead to a more potent and broader-spectrum anticancer activity and may also help to overcome drug resistance. numberanalytics.com

Furthermore, there is growing interest in developing isoform-selective inhibitors that can specifically target TOP2A over TOP2B. plos.org Since TOP2A is highly expressed in proliferating cancer cells while TOP2B is more ubiquitously expressed, a TOP2A-selective inhibitor could potentially have a better therapeutic index with fewer side effects. plos.orgphcogrev.com The development of such inhibitors requires a detailed understanding of the structural differences between the two isoforms. acs.org

Identification of A-IN-7 Biomarkers of Response and Resistance in Research Models

The identification of predictive biomarkers is crucial for the clinical success of any targeted therapy, including A-IN-7. Research models play a vital role in discovering and validating biomarkers that can predict which tumors will be sensitive to the inhibitor and which will be resistant.

Potential biomarkers for A-IN-7 response and resistance can be investigated at multiple levels:

TOP2A expression levels: High expression of TOP2A in tumors may be a predictive biomarker of sensitivity to A-IN-7, as has been observed for other TOP2A inhibitors. nih.gov

TOP2A gene alterations: Mutations or amplifications in the TOP2A gene could influence the efficacy of A-IN-7. nih.govfrontiersin.org For example, mutations in the drug-binding site could lead to resistance.

Expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from cancer cells, resulting in resistance. acs.org

Alterations in DNA damage response pathways: The status of DNA repair pathways, such as those involving BRCA1/2 or ATM/ATR, could influence the cellular response to the DNA damage induced by A-IN-7.

Alternative splicing of TOP2A: The expression of truncated TOP2A splice variants that lack the nuclear localization signal or the active site tyrosine has been identified as a potential mechanism of acquired resistance to TOP2A inhibitors. oaepublish.com

These potential biomarkers can be investigated in preclinical models, such as cell lines with acquired resistance to A-IN-7 or patient-derived xenografts (PDXs) with varying responses to the inhibitor. The validation of these biomarkers will be essential for the future clinical development of A-IN-7.

Unexplored Research Avenues and Gaps in Knowledge for A-IN-7

A primary gap is the lack of detailed information on the isoform selectivity of A-IN-7. It is crucial to determine whether A-IN-7 preferentially inhibits TOP2A over TOP2B. This has significant implications for its potential therapeutic window and side-effect profile. plos.org

The mechanisms of resistance to A-IN-7 are also largely unknown. While general mechanisms of resistance to TOP2A inhibitors have been described, it is important to investigate the specific ways in which cancer cells might become resistant to this particular compound. This could involve generating A-IN-7-resistant cell lines and performing multi-omics analysis to identify the underlying molecular changes.

The interaction of A-IN-7 with the tumor microenvironment is another area that warrants investigation. The tumor microenvironment can significantly influence drug efficacy, and it is important to understand how factors such as hypoxia, acidosis, and interactions with stromal cells might affect the activity of A-IN-7.

Furthermore, the potential for combination therapies involving A-IN-7 has not been extensively explored. Investigating the synergistic effects of A-IN-7 with other anticancer agents, such as DNA repair inhibitors (e.g., PARP inhibitors) or immunotherapy, could lead to more effective treatment strategies. numberanalytics.com

Finally, a more in-depth understanding of the structural basis of A-IN-7's interaction with the TOP2A-DNA complex is needed. High-resolution structural studies could guide the rational design of next-generation inhibitors with improved properties.

Q & A

Q. How do Topoisomerase II poisons (e.g., etoposide) differ mechanistically from catalytic inhibitors (e.g., ICRF-154) in inducing genotoxicity?

Topo II poisons stabilize the enzyme-DNA cleavage complex, preventing religation and generating persistent DNA double-strand breaks (DSBs), which drive clastogenic effects . Catalytic inhibitors like ICRF-154 act post-religation by trapping the enzyme in a closed clamp conformation, disrupting subsequent catalytic cycles without directly stabilizing DSBs. Experimental validation involves in vitro assays measuring micronucleus (MN) formation and CREST antibody staining to distinguish chromosome breakage (clastogenicity) vs. whole-chromosome loss (aneugenicity) .

Q. What experimental design considerations are critical for concentration-response studies of Topo II inhibitors?

Key factors include:

- Cell line selection : Use proliferating human lymphoblastoid TK6 cells for robust MN assay results due to stable karyotypes and high sensitivity to genotoxins .

- Dose range : Test concentrations spanning low nanomolar (e.g., 50 nM etoposide) to high micromolar ranges to capture threshold effects and cytotoxicity thresholds (e.g., >60% cytotoxicity at ≥100 nM etoposide) .

- Assay comparison : Pair traditional microscopy-based MN scoring with flow cytometry for higher throughput and statistical power .

Q. How can researchers validate the specificity of Topo II inhibition in mechanistic studies?

- Use recombinant human Topo IIα/IIβ isoforms to assess inhibitor selectivity .

- Combine enzymatic assays (e.g., plasmid relaxation assays) with cellular MN assays to confirm target engagement .

- Employ catalytic mutants (e.g., htop2αG474A) to differentiate poisoning vs. catalytic inhibition mechanisms .

Advanced Research Questions

Q. How do benchmark dose (BMD) models improve concentration-response analysis compared to NOGEL/LOGEL approaches?

BMD modeling identifies the concentration at which a predefined biological response (e.g., 1 SD increase in MN frequency) occurs, offering greater statistical robustness than NOGEL/LOGEL, which rely on arbitrary effect thresholds. For etoposide, BMD estimates aligned closely between flow cytometry and microscopy assays (2-fold difference), whereas NOGEL/LOGEL discrepancies arose due to differing statistical methods (e.g., Fisher’s exact test vs. Dunnett’s T-test) .

Q. What strategies resolve contradictions in cytotoxicity measurements across assays (e.g., CBPI vs. RICC)?

Cytotoxicity metrics like cytokinesis-block proliferation index (CBPI) may underestimate effects of catalytic inhibitors (e.g., ICRF-154) that permit cell cycle progression without division. Use complementary measures:

Q. How can bioflavonoids’ dual roles as Topo II poisons and chemopreventive agents be mechanistically dissected?

Bioflavonoids (e.g., quercetin) act as Topo II poisons by intercalating DNA and stabilizing cleavage complexes. To isolate chemopreventive effects (e.g., antioxidant activity), employ:

- In vitro Topo II decatenation assays with/without redox-modifying agents.

- Knockout models (e.g., Topo II-deficient cells) to confirm target specificity .

Q. What novel methodologies enhance the evaluation of dual-acting Topo II/IDO-1 inhibitors (e.g., thiosemicarbazides)?

- Cellular assays : Measure DNA damage (COMET assay) and immunomodulatory effects (kynurenine levels) in tandem.

- Structural studies : Use molecular docking to map inhibitor interactions with Topo IIα and IDO-1 active sites .

- In vivo models : Assess leukemia suppression in xenografts while monitoring immune checkpoint markers .

Methodological Guidance

Q. How to optimize micronucleus assays for high-throughput screening of Topo II inhibitors?

- Flow cytometry : Automate MN detection using nucleic acid dyes (e.g., SYTOX Green) and gating strategies based on size/intensity.

- CREST staining : Differentiate clastogenic (CREST-negative MN) vs. aneugenic (CREST-positive MN) events in microscopy-based assays .

- Statistical power : Analyze ≥2,000 cells per concentration to detect low-frequency MN events (<5% background) .

Q. What are the pitfalls in interpreting dose-response curves for catalytic inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.